REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.I[C:15]1[CH:16]=[C:17]([CH3:22])[C:18]([CH3:21])=[CH:19][CH:20]=1.[OH-].[K+]>C1(C)C=CC=CC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:22][C:17]1[CH:16]=[C:15]([N:1]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([CH3:22])[CH:16]=2)[C:2]2[CH:3]=[CH:4][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:6][CH:7]=2)[CH:20]=[CH:19][C:18]=1[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
8.46 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25.53 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=CC1)C)C
|
Name
|
cuprous chloride
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
catalyst
|
Smiles
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N1=CC=CC2=CC=C3C=CC=NC3=C12
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Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
After 3 hours stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 milliliter round-bottomed flask equipped with mechanical stirrer
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Type
|
CUSTOM
|
Details
|
fitted with a Dean-Stark trap under a reflux condenser
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Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to attain room temperature, about 25° C.
|
Type
|
CUSTOM
|
Details
|
was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water
|
Type
|
CUSTOM
|
Details
|
The resulting organic layer was separated
|
Type
|
CUSTOM
|
Details
|
water was removed by azeotropic distillation of water under a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
treating the toluene solution with 36 grams of Filtrol-24™
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 40 milliliters of a one
|
Type
|
ADDITION
|
Details
|
to one mixture of ethylacetate-isopropanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |